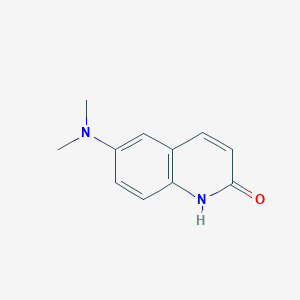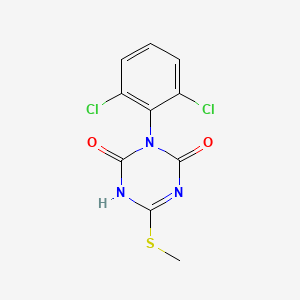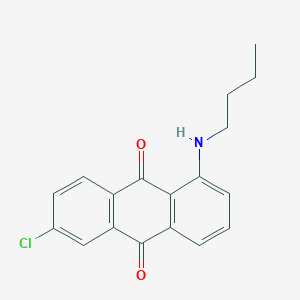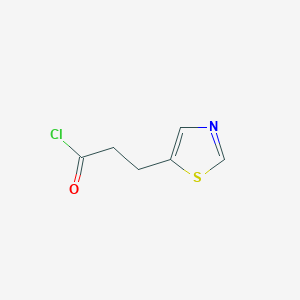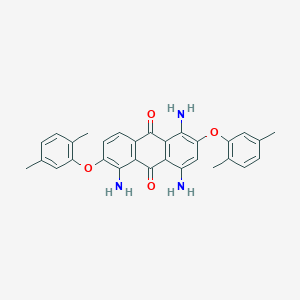
(2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is an organic compound that features a benzyloxy group, a dioxaborolane moiety, and a phenylmethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Introduction of the Dioxaborolane Moiety: This step involves the reaction of the phenylmethanol derivative with a boronic acid or ester in the presence of a catalyst such as palladium.
Final Assembly: The final step involves coupling the benzyloxy and dioxaborolane intermediates under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylmethanol group can be reduced to form the corresponding phenylmethane derivative.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenylmethane derivatives.
Substitution: Biaryl compounds.
科学的研究の応用
Chemistry
This compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development and medicinal chemistry research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action for (2-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of biaryl bonds. The benzyloxy and phenylmethanol groups can participate in various chemical transformations, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in that it contains a boronic acid group, but lacks the benzyloxy and phenylmethanol functionalities.
Benzyl Alcohol: Contains the benzyloxy group but lacks the dioxaborolane moiety.
Phenylmethanol: Contains the phenylmethanol group but lacks the benzyloxy and dioxaborolane moieties.
特性
分子式 |
C20H25BO4 |
|---|---|
分子量 |
340.2 g/mol |
IUPAC名 |
[2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-10-11-18(16(12-17)13-22)23-14-15-8-6-5-7-9-15/h5-12,22H,13-14H2,1-4H3 |
InChIキー |
ZBJILCJJTBSYKU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



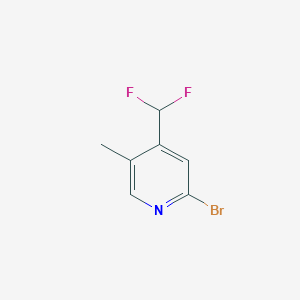
![2'-Methyl-[3,3'-bithiophene]-2-thiol](/img/structure/B13137150.png)
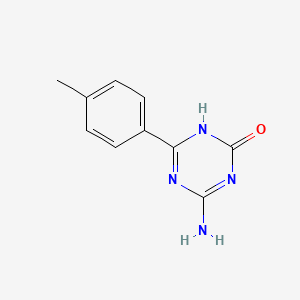

![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
